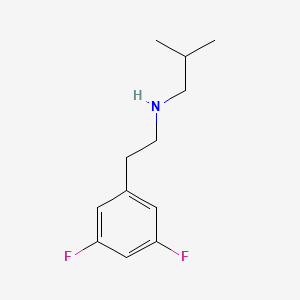
2-Bromo-4-(cyclopropylmethoxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-4-(cyclopropylmethoxy)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a bromine atom at the 2-position and a cyclopropylmethoxy group at the 4-position. Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of 2-bromopyrimidine as a starting material, which is then reacted with cyclopropylmethanol in the presence of a base such as potassium carbonate to form the desired compound .
Industrial Production Methods
Industrial production of 2-Bromo-4-(cyclopropylmethoxy)pyrimidine may involve large-scale bromination and etherification reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-(cyclopropylmethoxy)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under appropriate conditions, leading to the formation of different functional groups.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or alkyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while coupling reactions can produce aryl-substituted pyrimidines.
Scientific Research Applications
2-Bromo-4-(cyclopropylmethoxy)pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of pharmaceutical agents, particularly those targeting cancer, infectious diseases, and inflammatory conditions.
Biological Studies: It is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Chemical Biology: The compound is employed in the design of chemical probes for studying protein-ligand interactions and cellular processes.
Material Science: Pyrimidine derivatives, including this compound, are used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4-(cyclopropylmethoxy)pyrimidine depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor of specific enzymes or receptors, modulating biological pathways involved in disease processes. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methoxypyrimidine: Similar in structure but with a methoxy group instead of a cyclopropylmethoxy group.
2-Chloro-4-(cyclopropylmethoxy)pyrimidine: Similar but with a chlorine atom instead of a bromine atom.
4-(Cyclopropylmethoxy)-6-methylpyrimidine: Similar but with a methyl group at the 6-position instead of a bromine atom at the 2-position.
Uniqueness
2-Bromo-4-(cyclopropylmethoxy)pyrimidine is unique due to the presence of both the bromine atom and the cyclopropylmethoxy group, which can influence its reactivity and biological activity
Properties
Molecular Formula |
C8H9BrN2O |
|---|---|
Molecular Weight |
229.07 g/mol |
IUPAC Name |
2-bromo-4-(cyclopropylmethoxy)pyrimidine |
InChI |
InChI=1S/C8H9BrN2O/c9-8-10-4-3-7(11-8)12-5-6-1-2-6/h3-4,6H,1-2,5H2 |
InChI Key |
MCMFNGVHSBOULY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1COC2=NC(=NC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


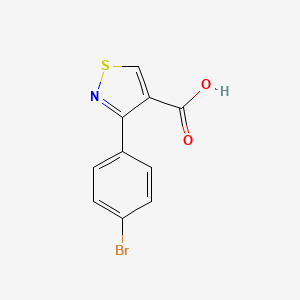
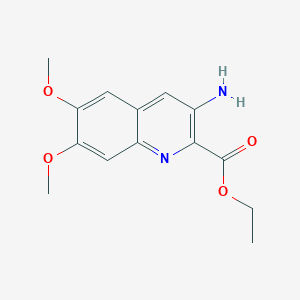


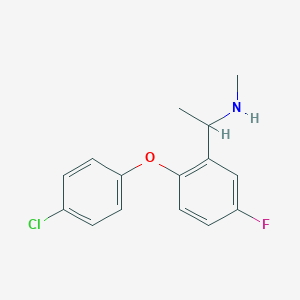
![5-bromo-4-methyl-2-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13645911.png)
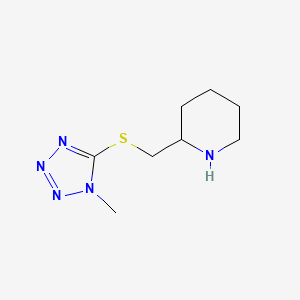
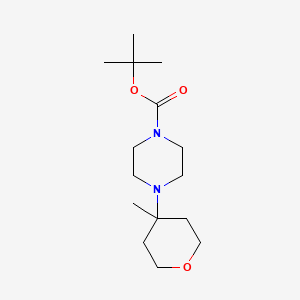
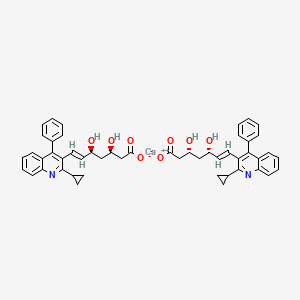
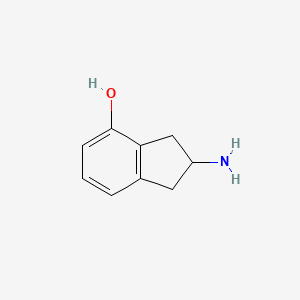

![benzyl N-[1-(methylamino)-1-oxopropan-2-yl]carbamate](/img/structure/B13645951.png)

